3-Bromo-N-cyclobutyl-5-iodobenzamide
Description
3-Bromo-N-cyclobutyl-5-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at the 3-position and iodine at the 5-position. The cyclobutyl group attached to the amide nitrogen introduces steric bulk and conformational constraints.
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOYMERTSNAQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for 3-Bromo-N-cyclobutyl-5-iodobenzamide may involve large-scale synthesis techniques such as regioselective Heck cross-coupling reactions . These methods are designed to produce the compound in high yields and purity, suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura and Heck cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Heck Cross-Coupling: Utilizes palladium catalysts and alkenes, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while Heck cross-coupling can yield substituted alkenes .
Scientific Research Applications
3-Bromo-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-5-iodobenzamide involves its ability to participate in various chemical reactions, primarily through its bromine and iodine substituents. These substituents can undergo electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions, allowing the compound to form new bonds and structures .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
Halogen Effects: Iodine’s large atomic radius and polarizability in 3-Bromo-N-cyclobutyl-5-iodobenzamide may enhance halogen bonding in protein targets compared to fluorine or chlorine analogs. Bromine balances reactivity and steric demand, as seen in both the main compound and indolinone derivatives .
Amide Substituent Impact :
- Cyclobutyl’s larger ring size vs. cyclopropyl or isobutyl likely improves metabolic stability due to reduced ring strain and enhanced steric shielding of the amide bond .
Synthetic Utility :
- The main compound’s iodine substituent positions it as a candidate for further derivatization via cross-coupling reactions, a route less feasible in fluorine-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
